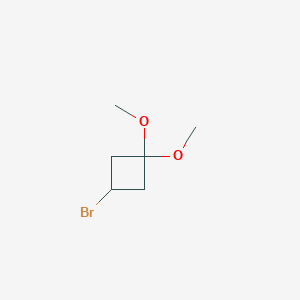

3-Bromo-1,1-dimethoxycyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-dimethoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTIVKVEGYIQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955515-88-4 | |

| Record name | 3-bromo-1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1,1 Dimethoxycyclobutane and Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

Ring Contraction or Expansion Methodologies

Alternative strategies to cycloadditions involve the rearrangement of existing ring structures. These methods can be powerful for accessing highly substituted or stereochemically complex cyclobutanes. nih.govchemistryviews.org

Ring Contraction involves the conversion of a larger ring, such as a five- or six-membered ring, into a cyclobutane. A notable method is the stereoselective contraction of substituted pyrrolidines (five-membered rings). chemistryviews.org This reaction proceeds through the formation of a 1,1-diazene intermediate, which then extrudes nitrogen gas (N₂) to form a 1,4-biradical that cyclizes to the desired cyclobutane. chemistryviews.orgntu.ac.ukacs.org This process has been shown to proceed with excellent stereocontrol. ntu.ac.uk Another classical approach is the Wolff rearrangement of a cyclic α-diazoketone, which can contract a five-membered ring to a four-membered one. rsc.org

Ring Expansion provides a pathway to cyclobutanes from smaller, more strained rings, typically cyclopropanes. nih.gov For instance, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can generate bicyclic systems containing a cyclobutane ring through a tandem ring expansion/silyl shift mechanism. nih.gov Similarly, the reaction of cyclopropyl (B3062369) N-tosylhydrazones with a rhodium catalyst can lead to monosubstituted cyclobutenes via ring expansion. organic-chemistry.org These methods leverage the release of ring strain from the three-membered ring to drive the formation of the cyclobutane core.

| Strategy | Starting Ring System | Key Intermediate/Reaction | Product | Reference |

|---|---|---|---|---|

| Ring Contraction | Pyrrolidine (5-membered) | 1,1-Diazene, N₂ Extrusion | Substituted Cyclobutane | chemistryviews.orgntu.ac.ukacs.org |

| Ring Contraction | Cyclopentanone Derivative | α-Diazoketone, Wolff Rearrangement | Cyclobutane Carboxylate | rsc.org |

| Ring Expansion | Alkylidenecyclopropane (3-membered) | Prins Addition/Ring Expansion | Bicyclic α-Silyl Ketone | nih.gov |

| Ring Expansion | Cyclopropyl N-tosylhydrazone (3-membered) | Rh(II) Carbene, 1,2-Alkyl Shift | Monosubstituted Cyclobutene (B1205218) | organic-chemistry.org |

Introduction of Halogen Functionality

Once the cyclobutane core is constructed, the introduction of a bromine atom at the C3 position is required to complete the synthesis of 3-Bromo-1,1-dimethoxycyclobutane. This is typically achieved through direct halogenation of a suitable cyclobutane precursor.

Direct Bromination of Cyclobutane Precursors

Direct bromination methods offer an efficient route to introduce halogen functionality onto the cyclobutane ring. The choice of brominating agent and reaction conditions is determined by the specific substrate and desired regioselectivity.

A classical method for bromination is the use of N-bromosuccinimide (NBS) , often under radical conditions initiated by light or a radical initiator. This approach is effective for the allylic or benzylic bromination of cyclobutane derivatives or for direct bromination at certain activated positions. vulcanchem.com

More recently, powerful transition-metal-catalyzed methods have emerged. A copper-catalyzed radical cascade reaction allows for the direct conversion of simple cyclobutanes into highly functionalized cyclobutene derivatives. rsc.orgrsc.org In this process, multiple C-H bonds are cleaved, and in the presence of a bromine source like lithium bromide (LiBr) or trimethylsilyl (B98337) bromide (TMSBr) and an oxidant like N-fluorobenzenesulfonimide (NFSI), tribrominated cyclobutenes can be synthesized directly from arylcyclobutanes. rsc.orgrsc.org This strategy demonstrates the ability to functionalize the cyclobutane ring with multiple bromine atoms in a single, efficient operation.

Another approach involves the rearrangement of precursors during bromination. For example, treating cyclopropyl-carbinol with hydrobromic acid can lead to a mixture of products including bromocyclobutane, formed via ring expansion of the cyclopropylcarbinyl cation intermediate. google.com

| Method | Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | Cyclobutanes with activatable C-H bonds | Bromocyclobutanes | vulcanchem.com |

| Copper-Catalyzed Radical Cascade | CuBr, NFSI, LiBr or TMSBr | Arylcyclobutanes | 1,3,3-Tribromocyclobutenes | rsc.orgrsc.org |

| Rearrangement with Bromination | Hydrobromic Acid (HBr) | Cyclopropyl-carbinol | Bromocyclobutane (among other products) | google.com |

Stereochemical Considerations in Bromination

The introduction of a bromine atom onto a cyclobutane ring is a critical step that is governed by significant stereochemical factors. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. masterorganicchemistry.com This puckering means that substituents can occupy either axial or equatorial-like positions, influencing the stereochemical outcome of reactions.

When bromination proceeds via a radical mechanism, such as in the free-radical halogenation of an alkane, the reaction typically involves the formation of a trigonal planar alkyl radical intermediate. libretexts.orgpressbooks.pub In the context of a cyclobutane ring, this planarity at the radical center means that the incoming bromine atom can attack from either face of the ring. This lack of facial bias often leads to the formation of a mixture of cis and trans stereoisomers, resulting in a racemic mixture if a new stereocenter is formed. pressbooks.pub

Alternatively, bromination can occur through an ionic pathway, particularly in the addition of bromine (Br₂) across a double bond in a cyclobutene precursor. This reaction often proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ion bridge, a process known as anti-addition. pbworks.com This mechanism stereospecifically yields a trans-dibromide product. The stereochemistry of the starting material will directly influence the final product's stereochemistry.

Formation of Geminal Dimethoxy Groups

The 1,1-dimethoxy group, also known as a dimethyl acetal (B89532) or ketal, is a key structural feature of the target molecule. It serves as a protecting group for a carbonyl functionality, masking its reactivity while other chemical transformations are carried out on the molecule. Its formation is typically achieved through acetalization of a ketone or via transacetalization.

Acetalization of Cyclobutanone (B123998) Precursors

The most direct method for installing a geminal dimethoxy group is the acetalization of a corresponding cyclobutanone precursor. This reaction involves treating the cyclobutanone with methanol (B129727) in the presence of an acid catalyst. acs.org To drive the equilibrium toward the product, a dehydrating agent or a method to remove the water formed during the reaction is often employed. Trimethyl orthoformate is frequently used as both a reagent and a water scavenger. vu.nl

The reaction is compatible with a range of substrates, although steric hindrance around the carbonyl group can impede the reaction. acs.orgnih.gov Various acid catalysts can be employed, from simple mineral acids to p-toluenesulfonic acid (p-TsOH). acs.orgvu.nl

Table 1: Examples of Acetalization of Cyclobutanone Derivatives This table presents data on the synthesis of various cyclobutanone acetals, showcasing the reaction conditions and yields.

Transacetalization Reactions

An alternative route to the gem-dimethoxy moiety is through transacetalization. This method involves the reaction of an existing acetal or ketal with an excess of methanol, catalyzed by an acid. acs.org The reaction proceeds through the formation of a cyclic oxonium ion intermediate after initial protonation or activation by a Lewis acid. acs.org This is followed by a ring-opening and re-forming process that exchanges the original diol of the ketal for two methoxy (B1213986) groups.

This method can be particularly useful when the starting ketone is sensitive or when a different acetal is more readily available. Catalytic amounts of a chiral phosphoric acid have been shown to effect enantioselective transacetalization, creating chiral acetals where the acetal carbon is the sole stereogenic center. nih.gov

Sequential Functionalization and Multistep Synthetic Routes

The synthesis of a specifically substituted molecule like this compound often requires a multistep approach where functional groups are introduced sequentially. The order of these steps is critical to avoid unwanted side reactions and to control regio- and stereoselectivity.

Protecting Group Strategies for Complex Syntheses

In the synthesis of complex molecules containing a cyclobutane core, protecting group strategies are indispensable. bham.ac.uk The 1,1-dimethoxy (acetal) group in the target compound is itself a prime example of a protecting group for a ketone. By converting the carbonyl group into an acetal, its electrophilicity is masked, allowing for chemical manipulations at other positions of the cyclobutane ring that would be incompatible with a free ketone.

For instance, the acetal is stable to many reducing agents, organometallic reagents, and basic conditions. This allows for selective bromination at the C-3 position of 1,1-dimethoxycyclobutane (B2475227) or for functionalization of other substituents on the ring. acs.orggoogle.com The development of orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, is crucial for the synthesis of highly complex natural products containing cyclobutane motifs. bham.ac.uk After the desired transformations are complete, the ketone can be easily regenerated by deprotection of the acetal, typically under mild aqueous acidic conditions.

Comparative Analysis of Synthetic Efficiencies and Selectivities

When designing a synthesis for this compound, a chemist must compare the efficiency and selectivity of different possible routes.

Route A: Bromination then Acetalization

Bromination of cyclobutanone to yield 3-bromocyclobutanone (B1528419).

Acetalization of 3-bromocyclobutanone to yield the final product.

Route B: Acetalization then Bromination

Acetalization of cyclobutanone to yield 1,1-dimethoxycyclobutane.

Bromination of 1,1-dimethoxycyclobutane to yield the final product.

The choice between these routes depends on several factors. Route A may suffer from lower yields or side reactions during the bromination of the ketone, as the enol or enolate intermediates can lead to multiple bromination products. The subsequent acetalization of 3-bromocyclobutanone might also be less efficient due to the electron-withdrawing effect of the bromine.

Route B is often preferable. The acetal group protects the carbonyl, preventing side reactions during the bromination step. The bromination of 1,1-dimethoxycyclobutane would likely proceed via a radical mechanism, leading to a mixture of cis and trans isomers. The efficiency of converting cyclobutanone acetals to geminal dihalides has been demonstrated, with a study showing that treatment of various cyclobutanone acetals with boron tribromide afforded geminal dibromides in yields of 50-73%. acs.org While this produces a dibromide, it highlights the feasibility of halogenating acetal-protected cyclobutanes.

Table 2: Comparative Overview of Synthetic Strategies This table provides a comparative analysis of potential synthetic pathways to halogenated cyclobutane derivatives, considering efficiency and selectivity.

Ultimately, the most efficient synthesis depends on the specific requirements for stereochemical purity and the availability of starting materials. For complex analogues, multistep routes involving protecting groups and carefully planned functionalization sequences are essential for achieving the desired target with good yield and selectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,1 Dimethoxycyclobutane

Reactivity of the Carbon-Bromine Bond

The C-Br bond in 3-Bromo-1,1-dimethoxycyclobutane is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent reactivity allows for a range of chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide ion by a nucleophile. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 pathways, each influenced by the structure of the cyclobutane (B1203170) derivative.

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.com In the case of this compound, this would lead to a secondary cyclobutyl carbocation at the C3 position.

The stability of this carbocation is a critical factor. Generally, carbocations are stabilized by adjacent alkyl groups and resonance. masterorganicchemistry.com While the secondary nature of this carbocation offers some stability, cyclobutyl carbocations are known to be relatively unstable and are highly prone to rearrangement reactions to form more stable intermediates. dalalinstitute.com These rearrangements, such as hydride or alkyl shifts, aim to relieve ring strain or generate a more substituted, and thus more stable, carbocation. libretexts.orgegyankosh.ac.in For instance, a hydride shift could potentially move the positive charge to a different position on the ring. The presence of the gem-dimethoxy group can also influence the stability and subsequent reaction of the carbocation intermediate. researchgate.net

Solvolysis reactions, where the solvent acts as the nucleophile, often proceed via an SN1 mechanism. In a solvent like methanol (B129727), the carbocation intermediate would be captured to form a methoxy (B1213986) ether product. However, due to the potential for rearrangements, a mixture of products is often observed in such reactions involving cyclobutyl systems. dalalinstitute.com

Table 1: Factors Influencing SN1 Reactivity and Carbocation Fate

| Factor | Description | Implication for this compound |

|---|---|---|

| Carbocation Stability | The intermediate is a secondary cyclobutyl carbocation. | Moderately stable, but less so than tertiary or resonance-stabilized cations. |

| Ring Strain | Cyclobutane rings possess significant angle strain. | The formation of a carbocation can be followed by ring-opening or rearrangement to alleviate strain. |

| Rearrangements | Hydride and alkyl shifts are common in carbocation chemistry to form more stable species. libretexts.org | A 1,2-hydride shift could occur, potentially leading to a mixture of isomeric substitution products. |

| Solvent Effects | Polar, protic solvents (e.g., methanol, water) stabilize the carbocation intermediate and can act as nucleophiles. researchgate.net | Solvolysis in methanol would likely yield a mixture of ether products, possibly including rearranged isomers. |

The SN2 (Substitution Nucleophilic Bimolecular) pathway is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). pdx.edu The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.

Electronic effects also play a role. The electron-withdrawing nature of the methoxy groups can slightly increase the electrophilicity of the C3 carbon, but this effect is likely outweighed by the steric hindrance. Therefore, reactions with strong, unhindered nucleophiles in aprotic solvents would be necessary to favor the SN2 mechanism over the competing SN1 and elimination pathways.

The departure of the bromide ion, particularly under conditions that favor carbocation formation (SN1), can lead to an intermediate that is susceptible to intramolecular reactions. One of the lone pairs of electrons on an oxygen atom of the dimethoxy groups could act as an internal nucleophile.

This intramolecular nucleophilic attack could result in the formation of a bicyclic acetal (B89532) structure. Such cyclizations are known to occur in various systems where a nucleophilic group is suitably positioned to trap a reactive intermediate like a carbocation. rsc.orgnih.govbeilstein-journals.orgnih.gov The feasibility of this pathway would depend on the conformational flexibility of the cyclobutane ring and the energetic favorability of forming the resulting bicyclic system.

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions can occur via either a unimolecular (E1) or bimolecular (E2) mechanism.

The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. ualberta.ca Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon atom to form a double bond. In this case, the elimination product would be 1,1-dimethoxycyclobutene . The E1 reaction typically competes with the SN1 reaction, especially at higher temperatures.

The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the leaving group departs and a double bond is formed. vedantu.com For an E2 reaction to occur efficiently, a specific anti-periplanar arrangement of the proton and the leaving group is generally required. The rigid nature of the cyclobutane ring can make achieving this geometry challenging, which may affect the rate of E2 elimination. The use of a strong, bulky base would favor the E2 pathway and would also lead to the formation of 1,1-dimethoxycyclobutene . This cyclobutene (B1205218) derivative can be a useful intermediate in organic synthesis, for example, in Diels-Alder reactions to construct polycyclic aromatic systems. acs.org

Under more forcing conditions, such as high heat, the resulting cyclobutene could potentially undergo further reactions, like ring-opening, to form dienes.

Table 2: Comparison of Elimination Pathways for this compound

| Pathway | Mechanism | Required Conditions | Primary Product |

|---|---|---|---|

| E1 | Two steps, via carbocation intermediate. | Polar, protic solvent; weak base; often competes with SN1. ualberta.ca | 1,1-dimethoxycyclobutene |

| E2 | One step, concerted reaction. | Strong, often bulky, base; aprotic solvent. vedantu.com | 1,1-dimethoxycyclobutene |

Regioselectivity and Stereoselectivity in Elimination

The elimination of hydrogen bromide (dehydrobromination) from this compound can theoretically lead to two regioisomeric alkenes: 1,1-dimethoxycyclobut-2-ene and 3,3-dimethoxycyclobut-1-ene. The regioselectivity of this reaction is dictated by the reaction conditions, particularly the nature of the base employed.

Under conditions favoring an E2 mechanism, which typically involves a strong, non-bulky base, the reaction is expected to follow Zaitsev's rule. This rule posits that the more substituted, and thus more thermodynamically stable, alkene will be the major product. However, in the case of this compound, both potential products are disubstituted alkenes. Therefore, a mixture of the two isomers is likely, with the exact ratio being sensitive to subtle electronic and steric factors.

Conversely, the use of a bulky base, such as potassium tert-butoxide (KOt-Bu), would favor an E2 elimination pathway that follows Hofmann's rule. rug.nl This rule predicts the formation of the less sterically hindered alkene. In this context, abstraction of a proton from the C2 or C4 position would lead to 1,1-dimethoxycyclobut-2-ene, while abstraction from the other C3 proton would be sterically hindered by the bromine atom.

The stereochemistry of the E2 elimination requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. In the rigid four-membered ring of a cyclobutane derivative, this conformational requirement can significantly influence the reaction rate and the products formed. For the reaction to proceed, the C-H and C-Br bonds must be able to align in a trans-diaxial-like orientation in the transition state. The specific chair or boat-like conformations of the cyclobutane ring will therefore play a crucial role in determining which protons are accessible for anti-elimination.

Under conditions that favor an E1 mechanism, such as in the presence of a weak base and a polar protic solvent, the reaction would proceed through a carbocation intermediate. acs.org The initial loss of the bromide ion would form a secondary carbocation at the C3 position. This carbocation could then lose a proton from either the C2 or C4 position to form the corresponding alkenes. As with the E2 pathway, a mixture of regioisomers would be expected.

Organometallic Transformations

Formation of Organobromine Metal Reagents

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating a nucleophilic organometallic reagent. The two most common transformations of this type are the formation of Grignard reagents and organolithium reagents.

The Grignard reagent, 3-(1,1-dimethoxycyclobutyl)magnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edusigmaaldrich.comlibretexts.org The reaction is initiated on the surface of the magnesium metal and is highly sensitive to moisture and protic impurities. msu.edulibretexts.org

Alternatively, an organolithium reagent can be formed by reacting this compound with two equivalents of lithium metal. This reaction is typically carried out in a non-polar solvent like pentane (B18724) or hexane. msu.edu The resulting 3-(1,1-dimethoxycyclobutyl)lithium is a highly reactive species. Both the Grignard and organolithium reagents are strong bases and potent nucleophiles, making them valuable intermediates in organic synthesis. libretexts.orgmasterorganicchemistry.com

It is important to note that the geminal dimethoxy group (a ketal) is generally stable under the basic conditions used for the formation of Grignard and organolithium reagents. However, the presence of acidic protons in the reaction medium must be strictly avoided to prevent the quenching of the organometallic reagent.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The organometallic reagents derived from this compound, or the parent bromide itself, can potentially participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. libretexts.orgresearchgate.net The Grignard or organolithium reagent of this compound could be converted to the corresponding boronic acid or boronic ester. This organoboron derivative could then be coupled with various aryl or vinyl halides in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. rug.nlorganic-chemistry.org While typically applied to aryl and vinyl halides, the use of alkyl halides is also known. beilstein-journals.orgnih.govresearchgate.net this compound could potentially undergo a Heck-type reaction with various alkenes in the presence of a suitable palladium catalyst and a base to introduce the 1,1-dimethoxycyclobutyl moiety onto the double bond.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. lucp.netthalesnano.com The organometallic derivative of this compound could potentially be coupled with terminal alkynes under Sonogashira conditions to yield the corresponding alkynylated cyclobutane derivative.

Reactivity of the Geminal Dimethoxy Groups

Acid-Catalyzed Hydrolysis to Cyclobutanone (B123998) Derivatives

The geminal dimethoxy groups in this compound function as a protective group for a ketone functionality. This ketal can be readily hydrolyzed under acidic conditions to reveal the corresponding cyclobutanone.

The reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (THF) to ensure miscibility. google.com The mechanism involves protonation of one of the methoxy oxygens, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol leads to the formation of the ketone, 3-bromocyclobutanone (B1528419). The existence of 3-bromocyclobutanone is confirmed by its entry in chemical databases. nih.gov

This hydrolysis provides a synthetic route to 3-bromocyclobutanone, a potentially useful building block for further chemical transformations.

Interconversion with Other Acetals/Ketals

The dimethoxy ketal of this compound can undergo transacetalization or transketalization reactions in the presence of an acid catalyst. This equilibrium process allows for the conversion of the dimethoxy ketal into other acetals or ketals by reacting it with a different diol or by exchanging the methoxy groups with other alkoxy groups.

The reaction is driven by the relative concentrations of the reactants and products and can be manipulated by removing one of the products from the reaction mixture, such as by distillation of the displaced methanol. This reactivity allows for the modification of the protecting group, which can be useful in a multi-step synthesis where different stability or reactivity of the protecting group is required.

Stability under Various Reaction Conditions

The stability of this compound is influenced by its functional groups and the inherent strain of the cyclobutane ring.

Acidic Conditions: The 1,1-dimethoxy (acetal) group is susceptible to hydrolysis under acidic conditions. This reaction would typically proceed via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water would lead to a hemiacetal, which would then hydrolyze to form 3-bromocyclobutanone and two equivalents of methanol. The stability of the compound in acid is therefore expected to be low.

Basic Conditions: Under basic conditions, the compound is relatively stable. The acetal group is resistant to base-catalyzed hydrolysis. The primary reaction pathway would likely be elimination of HBr to form 1,1-dimethoxycyclobut-2-ene, especially with a strong, sterically hindered base. Substitution of the bromide by a strong nucleophile is also possible, though elimination is often competitive in cyclobutyl systems.

Cyclobutane Ring Strain and Reactivity

The cyclobutane ring possesses significant ring strain, which is a primary driver of its chemical reactivity. wikipedia.orglibretexts.org This strain arises from two main sources: angle strain and torsional strain. masterorganicchemistry.comlibretexts.org

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°. This deviates significantly from the ideal 109.5° angle for sp³ hybridized carbon, leading to high angle strain. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation, which has bond angles of about 88°. wikipedia.org

Torsional Strain: The puckering of the ring also reduces the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbons in a planar structure. masterorganicchemistry.com

This inherent strain, calculated to be about 26.3 kcal/mol, makes the C-C sigma bonds in cyclobutane weaker and more reactive than those in unstrained alkanes. wikipedia.orgmasterorganicchemistry.com Consequently, reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable. bohrium.commdpi.com

Table 1: Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.5 | 1.3 |

| Cyclohexane (B81311) | 6 | 0.0 | 0.0 |

Data sourced from general chemistry literature, reflecting the high strain of four-membered rings. libretexts.orgyale.edu

Thermally and Photochemically Induced Ring Opening

The strain within the cyclobutane ring can be released through thermal or photochemical activation, leading to ring-opening reactions.

Thermally Induced Ring Opening: Heating cyclobutanes can cause the cleavage of a C-C bond, typically forming a 1,4-diradical intermediate. cdnsciencepub.com For the parent cyclobutane, this diradical fragments into two ethylene (B1197577) molecules. researchgate.net For substituted cyclobutanes, the reaction pathway can be more complex. In the case of this compound, thermal activation could potentially lead to the formation of a diradical, which might then undergo various rearrangements or eliminations. However, simple cyclobutanes without activating groups (like carbonyls or vinyl groups) require high temperatures for ring cleavage. masterorganicchemistry.com

Photochemically Induced Ring Opening: Photochemical reactions, particularly [2+2] cycloadditions and their reverse (cycloreversions), are a cornerstone of cyclobutane chemistry. udg.edusci-hub.seresearchgate.netacs.org While direct photochemical ring-opening of a saturated cyclobutane like this compound is not a common reaction, related systems show that light can induce such processes. For example, the photochemical ring-opening of cyclobutene derivatives to form conjugated dienes is a well-established electrocyclic reaction. researchgate.net The presence of chromophores, which the subject molecule lacks apart from the C-Br bond, is typically required for efficient light absorption and subsequent reaction.

Electrocyclic Reactions

Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system to form a ring, or the reverse process of ring-opening. masterorganicchemistry.com The classic example relevant to four-membered rings is the interconversion of a cyclobutene and a 1,3-butadiene. masterorganicchemistry.comarkat-usa.org

For this compound to participate directly in an electrocyclic reaction, it would first need to be converted into a cyclobutene derivative, for example, by elimination of HBr to form 1,1-dimethoxycyclobut-2-ene. This cyclobutene could then undergo a thermally or photochemically induced electrocyclic ring-opening.

The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules:

Thermal reactions of 4π-electron systems (like a cyclobutene ring-opening) proceed via a conrotatory motion of the termini. masterorganicchemistry.comresearchgate.net

Photochemical reactions of 4π-electron systems proceed via a disrotatory motion. masterorganicchemistry.comresearchgate.net

Therefore, if cis-3,4-disubstituted cyclobutene were heated, it would yield a (Z,E)-1,3-butadiene, while photochemical activation would give the (E,E)-diene. researchgate.net The stability of the resulting diene, which can be influenced by the substituents, plays a crucial role in determining the feasibility of the ring-opening reaction. nih.gov

Carbocationic Rearrangements Involving Ring Expansion or Contraction

The formation of a carbocation adjacent to or on the cyclobutane ring often triggers rearrangements that can lead to ring expansion or, less commonly, contraction. These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

For this compound, solvolysis in a polar protic solvent could lead to the departure of the bromide ion, forming a secondary cyclobutyl carbocation. This carbocation is highly prone to rearrangement. The most likely rearrangement is a ring expansion to a cyclopentyl system. chemistrysteps.comstackexchange.com This occurs via a 1,2-alkyl shift, where a C-C bond of the ring migrates to the carbocationic center. This process converts a secondary carbocation on a strained four-membered ring into a more stable secondary carbocation on a less strained five-membered ring. chemistrysteps.commasterorganicchemistry.com

For instance, the hydrolysis of a (cyclobutylmethyl) halide leads to the formation of a cyclopentanol, demonstrating the strong driving force for the expansion of a four-membered ring to a five-membered one. chemistrysteps.com The rearrangement of cyclobutylcarbinyl radicals can also lead to ring expansion, competing with ring-opening pathways. caltech.edugrafiati.com

Concerted and Stepwise Reaction Mechanisms

Reactions can proceed through a concerted mechanism , where all bond-breaking and bond-forming events occur in a single step through a single transition state, or a stepwise mechanism , which involves one or more reactive intermediates.

Substitution/Elimination Reactions: Nucleophilic substitution or base-induced elimination reactions at the C-Br bond of this compound could proceed via either type of mechanism.

An Sₙ2 substitution would be a concerted process.

An Sₙ1 substitution would be a stepwise process, proceeding through the cyclobutyl carbocation intermediate discussed previously.

An E2 elimination would be concerted, while an E1 elimination would be stepwise, also involving the carbocation intermediate.

Given the propensity of cyclobutyl systems to form carbocations that undergo rearrangement, stepwise mechanisms (Sₙ1, E1) are often competitive, especially with weak nucleophiles/bases in polar solvents.

Pericyclic Reactions: As discussed, electrocyclic reactions are a classic example of concerted processes. masterorganicchemistry.com Their stereospecificity is a direct consequence of the concerted nature of the reaction, where the orbital symmetry is maintained throughout the process.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is influenced by the geometry of the cyclobutane ring and the nature of the reagents. The puckered nature of the ring leads to axial and equatorial positions for substituents, which can influence the direction of nucleophilic attack or elimination.

In reactions involving intermediates, such as the reduction of a cyclobutanone or hydride attack on a carbonyl, the stereoselectivity is often high. For example, the hydride reduction of 3-substituted cyclobutanones shows a strong preference for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituent (anti-facial attack). vub.ac.benih.govacs.org This selectivity can be rationalized using models like the Felkin-Anh model, where torsional strain and electrostatic interactions in the transition state dictate the stereochemical outcome. nih.govacs.org

For this compound, reactions that create a new stereocenter would be subject to such diastereoselective control. For instance, if the bromide were replaced via an Sₙ2 reaction, inversion of configuration at C-3 would be expected. In contrast, reactions proceeding through a planar carbocation intermediate would likely result in a mixture of diastereomers, with the ratio depending on the steric hindrance to attack on either face of the carbocation. Recent advances have demonstrated catalyst-controlled methods to achieve high diastereoselectivity in the synthesis of multi-substituted cyclobutanes. nih.govacs.orgrsc.orgacs.org

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Conditions | Likely Mechanism | Key Products/Outcomes |

|---|---|---|---|

| Hydrolysis | Aqueous Acid | Stepwise (Acetal Cleavage) | 3-Bromocyclobutanone |

| Elimination | Strong, non-nucleophilic base | Concerted (E2) | 1,1-Dimethoxycyclobut-2-ene |

| Substitution | Strong Nucleophile | Concerted (Sₙ2) or Stepwise (Sₙ1) | 3-Substituted-1,1-dimethoxycyclobutane |

| Solvolysis | Polar, Protic Solvent | Stepwise (Sₙ1/E1) with Rearrangement | Ring-expanded cyclopentyl products |

| Thermal Reaction | High Temperature | Stepwise (Diradical) | Ring-opened products |

Computational and Theoretical Chemistry Investigations

Reaction Pathway Elucidation and Transition State Modeling

The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. For a molecule like 3-Bromo-1,1-dimethoxycyclobutane, theoretical investigations could map out the intricate details of its potential transformations.

Calculation of Activation Energies for Key Transformations

Activation energy is a critical parameter that governs the rate of a chemical reaction. Through quantum mechanical calculations, it is possible to determine the energy barrier that must be overcome for a reaction to proceed. For this compound, key transformations of interest would include nucleophilic substitution at the bromine-bearing carbon, elimination reactions to form cyclobutene (B1205218) derivatives, and ring-opening reactions.

To date, no specific activation energies for reactions involving this compound have been reported in the literature. A hypothetical study would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to model the potential energy surface of these reactions. The results would be instrumental in predicting the feasibility and kinetics of various reaction pathways under different conditions.

Hypothetical Data for Future Studies:

| Transformation | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution (e.g., with OH⁻) | DFT (B3LYP/6-31G*) | Data not available |

| E2 Elimination | MP2/aug-cc-pVTZ | Data not available |

| Ring Opening | CASSCF/NEVPT2 | Data not available |

Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective

Many reactions can yield multiple products, and understanding the factors that control which product is formed is a key aspect of chemical synthesis. Regioselectivity pertains to the preference of bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer.

Theoretical models can provide a deep understanding of these selectivities by analyzing the electronic structure and steric properties of the reactants and transition states. For this compound, this would be particularly relevant in elimination reactions, where the position of the resulting double bond would be of interest, and in substitution reactions on the chiral center, which could proceed with inversion or retention of configuration.

Currently, there are no published theoretical studies that address the regioselectivity or stereoselectivity of reactions involving this compound. Such research would be valuable for synthetic chemists seeking to control the outcome of reactions involving this and similar cyclobutane (B1203170) derivatives.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can be a powerful tool for interpreting experimental data and confirming molecular structures.

For this compound, theoretical calculations could predict its ¹H and ¹³C NMR spectra, which could then be compared with experimentally obtained spectra to aid in signal assignment. Similarly, the calculation of its vibrational frequencies could help in the analysis of its infrared spectrum. A detailed comparison between theoretical and experimental data is a robust method for validating both the computational model and the experimental structural assignment. As of now, such a comparative study for this specific molecule has not been reported.

Predicted vs. Experimental Spectroscopic Data (Illustrative for Future Research):

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR Chemical Shift (C-Br) | Data not available | Data not available |

| ¹H NMR Chemical Shift (CH-Br) | Data not available | Data not available |

| IR Vibrational Frequency (C-Br stretch) | Data not available | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound could shed light on the puckering of the cyclobutane ring and the rotational dynamics of the dimethoxy groups. This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity and interactions with its environment. The scientific literature, however, does not currently contain any reports of molecular dynamics simulations performed on this compound.

Applications of 3 Bromo 1,1 Dimethoxycyclobutane in Complex Organic Synthesis

As a Versatile Building Block for Functionalized Cyclobutane (B1203170) Derivatives

The primary utility of 3-Bromo-1,1-dimethoxycyclobutane and its precursors lies in their ability to serve as a foundational scaffold for a wide array of more complex cyclobutane derivatives. The synthesis often begins with a related compound, 1,3-dibromo-2,2-dimethoxypropane (B40201), which reacts with nucleophiles to form the 1,1-dimethoxycyclobutane (B2475227) ring system. This approach allows for the direct incorporation of various functional groups onto the cyclobutane core.

For example, the reaction of 1,3-dibromo-2,2-dimethoxypropane with arylacetonitriles in the presence of a strong base like sodium hydride (NaH) yields 1-aryl-3,3-dimethoxycyclobutane-1-carbonitriles. This method has been successfully applied to synthesize derivatives bearing substituted phenyl rings, demonstrating the robustness of the cyclization strategy. newdrugapprovals.org Similarly, using dialkyl malonates as the nucleophile results in the formation of cyclobutane-1,1-dicarboxylates. These dicarboxylates are themselves versatile intermediates, amenable to further chemical manipulation.

The development of methods to create such complex cyclobutane building blocks is crucial for spurring innovation, particularly in medicinal chemistry where novel three-dimensional scaffolds are in high demand. nih.gov The ability to install a boronate ester group, a cornerstone of modern cross-coupling chemistry, onto the cyclobutane ring further highlights the synthetic potential of these building blocks. researchgate.net

Table 1: Synthesis of Functionalized 1,1-Dimethoxycyclobutane Derivatives

| Starting Nucleophile | Precursor | Product | Reference |

|---|---|---|---|

| tert-butyl cyanoacetate | 1,3-dibromo-2,2-dimethoxypropane | 3,3-dimethoxycyclobutane-1-carbonitrile | newdrugapprovals.org |

| Diisopropyl malonate | 1,3-dibromo-2,2-dimethoxypropane | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate |

Precursor to Substituted Cyclobutanones via Acetal (B89532) Hydrolysis

A key feature of 1,1-dimethoxycyclobutane derivatives is that the dimethoxy group serves as a stable protecting group for a ketone functionality. This acetal can be readily cleaved under acidic conditions to reveal the corresponding cyclobutanone (B123998). This deprotection step is often a crucial part of a multi-step synthesis, allowing chemists to perform reactions that would be incompatible with a free ketone. thieme-connect.de

The hydrolysis is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid. For instance, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be hydrolyzed with trifluoroacetic acid to yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. Likewise, methyl 3,3-dimethoxycyclobutanecarboxylate can be hydrolyzed to 3,3-dimethoxycyclobutanecarboxylic acid using a base like sodium hydroxide, followed by acidification. The resulting cyclobutanone can then participate in a wide range of subsequent reactions, making it a valuable synthetic intermediate. thieme-connect.de

Table 2: Hydrolysis of 1,1-Dimethoxycyclobutanes to Cyclobutanones

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Trifluoroacetic Acid | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Methyl 3,3-dimethoxycyclobutanecarboxylate | 1. NaOH, MeOH/H₂O; 2. Acid | 3,3-Dimethoxycyclobutanecarboxylic acid | |

| N-Troc isoxazolidine (B1194047) derivative | 6 M NaOH | (±)-3-Isopropylisoxazolidin-4-ol | beilstein-journals.org |

Intermediate for the Synthesis of Spirocyclic and Fused Ring Systems

The rigid framework of the cyclobutane ring makes it an excellent foundation for the construction of more complex polycyclic systems, including spirocyclic and fused rings. Spirocycles, which contain two rings joined by a single common atom, are of particular interest in drug discovery due to their inherent three-dimensionality. chemrxiv.orgnih.gov

The same reaction used to form the cyclobutane ring—dialkylation of a nucleophile with a 1,3-dihalopropane derivative—is a classic method for creating spirocycles. By using a cyclic ketone or its equivalent as the nucleophile, spirocyclic compounds can be efficiently synthesized. While direct examples starting with this compound are specific, the principle is well-established in the synthesis of compounds like spiro[cyclobutane-1,2'-indene]-1',3'-dione. mit.edu The modular nature of these syntheses allows for the creation of diverse spirocyclic scaffolds from readily available starting materials. chemrxiv.org

Furthermore, functionalized cyclobutanes serve as precursors to fused ring systems. In a notable example, a derivative of 3,3-di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was converted through a multi-step sequence into a bicyclo[2.1.1]hexane ring system. This transformation showcases the utility of these building blocks in accessing strained, bridged architectures that are difficult to synthesize by other means.

Utility in the Construction of Natural Product Cores

Natural products provide a rich source of inspiration for the design of new bioactive molecules. The cyclobutanone ring is a core component of many natural products known for their significant biological activities. thieme-connect.de Consequently, building blocks like this compound are valuable intermediates in the total synthesis of natural products and their analogues.

The ability to construct complex fused ring systems, such as the bicyclo[2.1.1]hexane core, directly from cyclobutane precursors is a testament to their importance in this area. Such bicyclic scaffolds mimic the structural complexity found in many natural products and provide a rigid framework for the precise spatial arrangement of functional groups. While the direct application of this compound in the completed total synthesis of a specific natural product may be part of larger, proprietary research, its role as a precursor to essential carbocyclic cores is a key contribution to the field.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The unique structure of this compound, combining a reactive electrophilic center (the C-Br bond) and a protected carbonyl, facilitates the development of novel synthetic strategies. The acetal is stable to a variety of reaction conditions, including those involving organometallics and strong bases, which allows for selective functionalization at the C-3 position.

The carbocation that can be formed upon ionization of the bromide is subject to several reaction pathways, including rearrangement, reaction with a nucleophile, or elimination to form an alkene. pdx.edu Understanding and controlling these pathways is key to developing new methodologies. For instance, the selective displacement of the bromide under specific solvent and reagent conditions can lead to a variety of 3-substituted cyclobutane derivatives. The reactivity is sensitive to the choice of solvent, with DMSO often enhancing reaction rates compared to other polar aprotic solvents like DMF. researchgate.net This predictable, yet tunable, reactivity allows for the strategic incorporation of the cyclobutane unit into larger molecules in a controlled manner.

Contributions to Target-Oriented Synthesis and Diversity-Oriented Synthesis

In modern chemical biology and drug discovery, two major synthetic paradigms are Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). TOS aims to create a single, complex target molecule with high efficiency, while DOS seeks to generate large collections of structurally diverse molecules to explore chemical space and identify new biological probes or drug leads. mdpi.com

This compound and its derivatives are valuable in both approaches.

Target-Oriented Synthesis (TOS): In TOS, the compound serves as a key building block for constructing complex molecules, such as the bicyclic and spirocyclic systems mentioned previously. Its defined stereochemistry and reactive handles allow it to be incorporated precisely into a larger synthetic plan.

Diversity-Oriented Synthesis (DOS): The true power of this building block is evident in DOS. The ability to form the cyclobutane ring while introducing one functional group (e.g., a nitrile or ester), and then using the bromine and the latent ketone for further, orthogonal reactions, is a classic DOS strategy. One can envision a library of compounds being generated by varying the initial nucleophile, then diversifying by substituting the bromine with a range of other groups, and finally deprotecting the ketone to perform another set of reactions. This "build/couple/pair" approach allows for the rapid generation of a three-dimensional and functionally rich library of compounds from a single, versatile starting material. mdpi.comnih.govdtu.dk The development of methods to produce complex cyclobutane building blocks is seen as a highly desirable goal to spur innovation in creating diverse molecular libraries. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Bromo-1,1-dimethoxycyclobutane Chemistry

This compound is a halogenated cyclic ketal. chemsrc.comuni.lu Its fundamental structure consists of a four-membered carbon ring, which imparts significant ring strain, a key feature influencing its reactivity. researchgate.net The molecule is characterized by two primary functional groups: a bromine atom, which serves as a versatile leaving group for nucleophilic substitution and as a handle for organometallic and cross-coupling reactions, and a dimethyl ketal. The ketal group acts as a protected form of a ketone, which can be unveiled under acidic conditions to provide a cyclobutanone (B123998) moiety for further derivatization.

The current understanding of its chemistry is largely extrapolated from the well-established reactivity of secondary alkyl bromides, cyclobutane (B1203170) systems, and acetals. The physical properties are cataloged, but detailed reaction mechanisms and synthetic applications specific to this molecule are not yet extensively documented in peer-reviewed literature. Its potential lies in its role as a bifunctional building block, enabling the introduction of the cyclobutane scaffold into more complex molecular frameworks.

Identification of Unexplored Reactivity and Synthetic Potential

The synthetic potential of this compound is vast and largely untapped. Several areas of its reactivity warrant systematic investigation:

Nucleophilic Substitution and Elimination: The secondary bromide is susceptible to substitution reactions with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, and thiolates) to generate diverse functionalized cyclobutanes. The stereochemical outcome of these reactions and the competition with elimination pathways to form 1,1-dimethoxycyclobut-2-ene are unexplored.

Organometallic Chemistry: Formation of the corresponding Grignard or organolithium reagent would provide a nucleophilic cyclobutyl species. This could be reacted with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for modern cross-coupling chemistry. fishersci.ca Reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Negishi (with organozinc reagents), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could be employed to attach a wide array of substituents to the cyclobutane ring. mdpi.commdpi.com These reactions are fundamental to modern synthesis and would significantly expand the utility of this building block. nsf.gov

Ketal Hydrolysis and Carbonyl Chemistry: Deprotection of the ketal would yield 3-bromocyclobutanone (B1528419). This ketone opens up avenues for classical carbonyl chemistry, including Wittig olefination, aldol (B89426) condensations, and reductive amination, providing access to a different class of functionalized cyclobutane derivatives.

Opportunities for Catalytic Asymmetric Synthesis Utilizing the Cyclobutane Scaffold

The development of catalytic asymmetric methods to synthesize enantioenriched cyclobutanes is a highly sought-after goal, as these motifs are present in numerous biologically active molecules. researchgate.net this compound and its derivatives represent excellent platforms for exploring asymmetric transformations:

Desymmetrization: The prochiral nature of derivatives like 3-bromocyclobutanone allows for catalytic asymmetric reduction to produce chiral bromohydrins.

Kinetic Resolution: Enantioselective reactions performed on racemic this compound could preferentially transform one enantiomer, allowing for the separation of the unreacted enantiomer.

Asymmetric Catalysis on Derivatives: Asymmetric alpha-functionalization of the corresponding cyclobutanone or conjugate additions to α,β-unsaturated cyclobutenone systems derived from this starting material could provide access to highly functionalized, stereochemically rich cyclobutane structures.

Integration into Broader Synthetic Strategies for Molecule Construction

The true value of a building block is realized when it can be seamlessly integrated into complex synthetic routes. This compound offers several strategic advantages:

Sequential Functionalization: The orthogonal reactivity of the bromide and the protected ketone allows for a stepwise synthetic approach. For instance, a cross-coupling reaction could be performed at the C-Br bond, followed by deprotection and elaboration of the resulting ketone.

Strain-Release Driven Reactions: The inherent ring strain of the cyclobutane core can be harnessed as a thermodynamic driving force for ring-opening or ring-expansion reactions. researchgate.net This strategy could provide access to substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives, which are common in natural products.

Scaffold for Medicinal Chemistry: The cyclobutane ring is often used as a bioisostere for larger or more flexible groups in drug design to improve pharmacokinetic properties. This building block provides a direct entry point for incorporating this valuable scaffold into new drug candidates.

Emerging Trends in Small Ring Chemistry Relevant to this compound

The field of small-ring chemistry is continually evolving, with new methodologies that could be applied to this compound:

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled a wide range of transformations on alkyl halides under mild conditions. This includes C-C bond formation, amination, and other functionalizations that could be directly applied to the C-Br bond of the title compound.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative and complement to palladium for cross-coupling reactions, often showing unique reactivity and functional group tolerance. Exploring nickel-catalyzed couplings with this compound could unlock new synthetic pathways.

Electrosynthesis: Electrochemical methods offer a green and often highly efficient way to form and cleave bonds. The reductive coupling of the C-Br bond or oxidative transformations on derivatives are promising areas for future study.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-1,1-dimethoxycyclobutane, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via acetal protection of bromo-aldehydes or through bromination of 1,1-dimethoxycyclobutane derivatives. Optimization involves controlling reaction temperature (e.g., maintaining sub-0°C to minimize side reactions) and using anhydrous conditions to prevent hydrolysis. Purification via fractional distillation or column chromatography is critical, as evidenced by technical-grade purity (90%) achieved in similar brominated acetals . For higher purity (>95%), GC or HPLC analysis (as referenced for brominated benzene derivatives) should guide iterative refinement .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structure, particularly the cyclobutane ring and methoxy groups. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) verifies purity, as seen in brominated aromatic compounds . Challenges include distinguishing diastereomers due to ring strain; coupling NMR with computational modeling (e.g., density functional theory) can resolve ambiguities.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves to prevent skin contact, and secondary containment for spills. Emergency protocols should include immediate rinsing with water for eye/skin exposure and medical consultation, as outlined in safety data sheets for structurally similar brominated compounds .

Advanced Research Questions

Q. How does the cyclobutane ring's strain influence the reactivity of this compound in substitution reactions, and what mechanistic insights guide reaction design?

- Methodological Answer : The ring strain lowers the activation energy for ring-opening substitutions. Mechanistic studies on analogous brominated cyclopropanes suggest that nucleophilic attack occurs preferentially at the bromine-bearing carbon due to steric and electronic effects . Computational modeling (e.g., transition-state analysis) can predict regioselectivity, while kinetic isotope effects validate proposed mechanisms.

Q. In cross-coupling reactions, what strategies mitigate competing elimination pathways when using this compound as an electrophilic partner?

- Methodological Answer : Elimination (e.g., forming cyclobutene) competes under basic conditions. Strategies include using mild bases (e.g., K₂CO₃ instead of NaOH), polar aprotic solvents (e.g., DMF), and palladium catalysts with bulky ligands to favor oxidative addition over β-hydride elimination, as demonstrated in brominated cyclopropane systems .

Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on this compound, and what experimental validations are critical?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify electrophilic hotspots. For example, the LUMO distribution may localize near the bromine atom, directing nucleophilic attack. Experimental validation involves synthesizing derivatives with isotopic labels (e.g., deuterium) and analyzing products via MS/NMR, paralleling methods used for brominated trifluoropropanol .

Q. When encountering contradictory data in the literature regarding the stability of this compound under acidic conditions, what systematic approach should researchers take to resolve these discrepancies?

- Methodological Answer : Reproduce experiments under standardized conditions (pH, temperature, solvent) while varying one parameter at a time. For instance, photodissociation studies of brominated alcohols show condition-dependent degradation pathways, necessitating controlled replication . Cross-correlate results with computational stability predictions to identify critical variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.